N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-11-3-4-12(13(9-11)18(20)21)17-16(19)10-2-5-14-15(8-10)24-7-6-23-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIQWMNIRYOSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxine core, followed by the introduction of the carboxamide group. The methoxy and nitro substituents are then introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not readily available |
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the benzodioxane structure were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed comparable or superior antibacterial activity compared to standard antibiotics such as norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial effects, related compounds have also been evaluated for antifungal activity. Studies demonstrated that certain derivatives effectively inhibited the growth of fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Study 1: Antimicrobial Evaluation
A study conducted on a series of benzodioxane derivatives revealed that specific modifications to the nitrophenyl group enhanced antimicrobial efficacy. The researchers utilized a two-fold serial dilution technique to determine the minimum inhibitory concentrations (MICs) against selected pathogens. Results indicated that compounds with electron-withdrawing groups exhibited improved activity against both bacteria and fungi .
Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetics of similar compounds in vivo. The study involved administering a dose of 40 mg/kg intraperitoneally to rats and monitoring plasma concentrations over time. The results provided insights into metabolic pathways, including reduction and N-acetylation processes, which are critical for understanding the compound's bioavailability and therapeutic potential .
Summary of Biological Activities
Q & A
(Basic) What are the critical steps and considerations for synthesizing N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Functional group activation : The benzodioxine-carboxylic acid precursor is activated using coupling agents like EDCI or HOBt for amide bond formation .
- Nitro and methoxy group introduction : Electrophilic aromatic substitution or Ullmann-type coupling under controlled pH and temperature to ensure regioselectivity .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediate purity. Final compounds are recrystallized using solvent systems like DCM/hexane .
Key Reagents : Sodium hydroxide, triethylamine (for deprotonation), and dichloromethane (solvent) are commonly used .
(Basic) How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR confirm aromatic proton environments and carboxamide linkage (e.g., amide proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected ~357.41 g/mol) .
- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between benzodioxine and nitrophenyl groups .
(Advanced) How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning : ICReDD’s approach combines experimental data with computational models to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
- Docking Studies : Molecular dynamics simulations identify binding affinities to biological targets (e.g., enzymes), guiding structural modifications .
(Advanced) How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa) .
- Target Selectivity Profiling : Use kinase or receptor panels to assess off-target effects. For example, benzodioxine derivatives may cross-react with COX-2 or MAPK pathways .
- Structural Analog Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity trends .
(Basic) What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2% acceptable) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests shelf-life suitability) .
- Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via TLC .
(Advanced) What strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 3 factorial design can optimize coupling reagent ratios .
- Catalyst Screening : Transition metals (e.g., Pd/C for nitro reductions) improve efficiency. Evidence suggests 5 mol% Pd/C increases yields by 20% .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates .
(Advanced) How to elucidate the mechanism of action for this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based substrates .
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to identify pharmacophores .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
(Basic) What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials; avoid repeated freeze-thaw cycles .
- pH Sensitivity : Degrades rapidly below pH 3 (nitro group reduction) or above pH 10 (amide hydrolysis). Use buffered solutions (pH 6–8) for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
